2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate
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Overview
Description
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate is a synthetic carbohydrate derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate typically involves the fluorination of D-mannose derivativesThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated sugars, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in glycosylation studies and as a probe for investigating carbohydrate metabolism.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate involves its interaction with specific molecular targets. The fluorine atom in the compound can influence the reactivity and binding affinity of the molecule, affecting various biochemical pathways. For example, it can inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Deoxy-2-fluoro-D-mannopyranose 2-Deacetate Triacetate is unique due to its specific structure, which includes multiple acetyl groups and a fluorine atom. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C12H17FO8 |
---|---|
Molecular Weight |
308.26 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H17FO8/c1-5(14)18-4-8-10(19-6(2)15)11(20-7(3)16)9(13)12(17)21-8/h8-12,17H,4H2,1-3H3/t8-,9+,10-,11-,12?/m1/s1 |
InChI Key |
WHLQUICFVHKZPZ-JWISSMICSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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